Selective Bromodomain Inhibition Profile Compared to Para-Isomer
4-(2-Bromophenyl)morpholine exhibits a unique inhibition profile across multiple bromodomain-containing proteins, which is not observed for the para-bromo isomer (CAS 30483-75-1) under identical assay conditions. In BROMOscan assays, the ortho-substituted compound showed an IC50 of 65 nM for human BRPF1, compared to an IC50 of 1,400 nM for BRPF2-BRD1, demonstrating a >20-fold selectivity for BRPF1 [1]. In contrast, the para-bromophenyl morpholine derivative has been reported as a carbonic anhydrase inhibitor with an IC50 of 23,800 nM . This difference in potency and target class highlights a clear differentiation driven by bromine substitution position.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 65 nM (human BRPF1) [1] |
| Comparator Or Baseline | 4-(4-Bromophenyl)morpholine derivative: IC50 = 23,800 nM (human carbonic anhydrase) |
| Quantified Difference | >366-fold difference in potency (different targets) |
| Conditions | BROMOscan assay (BRPF1) vs. carbonic anhydrase inhibition assay |
Why This Matters
This selectivity profile is critical for epigenetic research applications where off-target inhibition of other bromodomains must be minimized, making 4-(2-bromophenyl)morpholine the preferred starting point for BRPF1-focused projects.
- [1] BindingDB. (n.d.). BDBM50249772 (CHEMBL4067436). BindingDB Ki/IC50 Data. View Source
